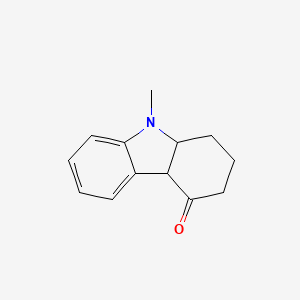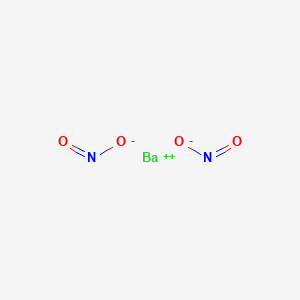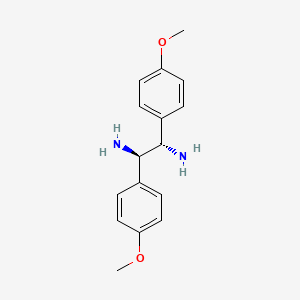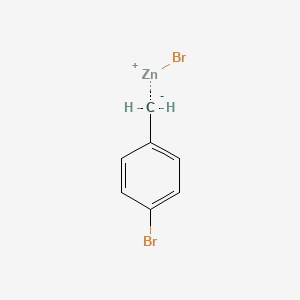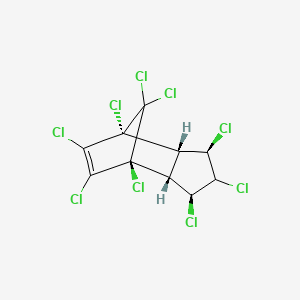
Acide tétragalacturonique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetragalacturonic acid is a naturally occurring sugar acid found in plants, animals, and bacteria. It serves as a structural component in numerous polysaccharides and plays a significant role in carbohydrate metabolism . This compound is a linear tetrasaccharide consisting of four galacturonic acid units linked sequentially.
Applications De Recherche Scientifique
Tetragalacturonic acid has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetragalacturonic acid can be synthesized through the partial hydrolysis of pectic acid using yeast polygalacturonase. The hydrolysis is halted when oligouronides larger than tetragalacturonic acid disappear, as shown by paper chromatography. The resulting hydrolysate is then isolated by fractional precipitation with cupric ions at pH 4.5 .
Industrial Production Methods: In industrial settings, tetragalacturonic acid is produced by enzymatic hydrolysis of polygalacturonic acid. The process involves the use of polygalacturonase enzymes under controlled pH and ionic conditions to achieve optimal yield .
Analyse Des Réactions Chimiques
Types of Reactions: Tetragalacturonic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various derivatives of tetragalacturonic acid, such as hydroxymethylester derivatives .
Mécanisme D'action
The mechanism by which tetragalacturonic acid exerts its effects involves its interaction with carbohydrate metabolism pathways. It serves as a substrate for various enzymes involved in the breakdown and synthesis of polysaccharides. The molecular targets include enzymes such as polygalacturonase, which catalyzes the hydrolysis of galacturonic acid units .
Comparaison Avec Des Composés Similaires
Trigalacturonic Acid: A trisaccharide consisting of three galacturonic acid units.
Hexagalacturonic Acid: A hexasaccharide with six galacturonic acid units.
Polygalacturonic Acid: A polymer consisting of multiple galacturonic acid units.
Uniqueness: Tetragalacturonic acid is unique due to its specific structure of four galacturonic acid units, which allows it to serve as a model compound for studying the properties and reactions of polysaccharides. Its specific interactions with enzymes and its role in carbohydrate metabolism further distinguish it from other similar compounds .
Propriétés
Numéro CAS |
24008-75-1 |
|---|---|
Formule moléculaire |
C₂₄H₃₄O₂₅ |
Poids moléculaire |
722.51 |
Synonymes |
O-α-D-Galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-D-galacturonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


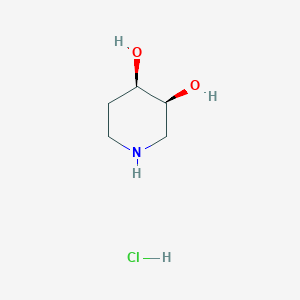

![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)
![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)
